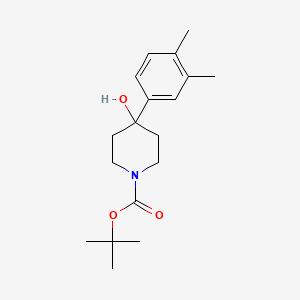

1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine

描述

1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine is a synthetic piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the 1-position, a hydroxyl group at the 4-position of the piperidine ring, and a 3,4-dimethylphenyl substituent. The Boc group enhances stability during synthetic processes, while the hydroxyl and aryl substituents influence reactivity and biological interactions.

属性

CAS 编号 |

870452-16-7 |

|---|---|

分子式 |

C18H27NO3 |

分子量 |

305.4 g/mol |

IUPAC 名称 |

tert-butyl 4-(3,4-dimethylphenyl)-4-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C18H27NO3/c1-13-6-7-15(12-14(13)2)18(21)8-10-19(11-9-18)16(20)22-17(3,4)5/h6-7,12,21H,8-11H2,1-5H3 |

InChI 键 |

HKXNVYUQEDKKHX-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)O)C |

产品来源 |

United States |

相似化合物的比较

Structural and Electronic Variations

The compound’s key structural features are compared to related piperidine derivatives (Table 1). Substituents on the phenyl ring and piperidine backbone significantly alter electronic and steric properties:

Table 1: Structural Comparison of 1-Boc-4-(3,4-Dimethylphenyl)-4-Hydroxypiperidine and Analogs

*Estimated based on analog data.

Key Observations:

- Electronic Effects : The 3,4-dimethylphenyl group in the target compound donates electrons via methyl groups, reducing the hydroxyl group’s acidity compared to halogenated derivatives (e.g., bromo or chloro substituents in ). Conversely, electron-withdrawing groups (e.g., CF₃, CN in ) increase acidity and polarity.

- Lipophilicity : The Boc group and dimethylphenyl substituent enhance lipophilicity (higher logP) relative to compounds with polar groups (e.g., -CN, -CF₃).

Solubility and Stability:

- The target compound’s solubility in polar solvents (e.g., methanol, DMSO) is likely lower than analogs with -CN or -OH groups () but higher than fully nonpolar derivatives.

- The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA), a trait shared across Boc-protected analogs ().

常见问题

Q. What are the optimal synthetic routes for 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of a piperidine precursor with a 3,4-dimethylphenyl group, followed by Boc protection. Key steps include:

- Nucleophilic substitution to introduce the aryl group to the piperidine ring.

- Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF under basic conditions (e.g., triethylamine) .

- Hydroxylation via controlled oxidation (e.g., using m-CPBA or hydrogen peroxide) to install the hydroxyl group . Yield optimization requires precise temperature control (0–25°C), inert atmosphere, and stoichiometric ratios of reagents. Impurities often arise from incomplete Boc protection or over-oxidation, necessitating column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. How is the purity and structural integrity of this compound validated?

Standard characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, Boc carbonyl at δ ~155 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z ~362.2) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) to assess purity (>95% by area under the curve) .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water due to the hydrophobic Boc and aryl groups. Solubility can be enhanced via co-solvents (e.g., PEG-400) .

- Stability : The Boc group is stable under basic conditions but hydrolyzes in acidic media (e.g., TFA/DCM). Storage at –20°C under nitrogen is recommended to prevent decomposition .

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring affect biological activity, and what strategies resolve enantiomeric mixtures?

The hydroxyl and Boc groups introduce stereochemical complexity. Chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic resolution (lipases) can separate enantiomers . Computational docking studies suggest that the (4R)-hydroxyl configuration enhances binding to CNS targets (e.g., sigma receptors) by forming hydrogen bonds with Asp126 or Glu172 residues .

Q. What contradictions exist in reported pharmacological data for structurally analogous piperidine derivatives?

Discrepancies arise in:

- Target selectivity : Some analogs show dual sigma-1/sigma-2 receptor activity, while others are selective for sigma-1. This may stem from variations in aryl substituent bulk (e.g., 3,4-dimethyl vs. 4-fluorophenyl) .

- Metabolic stability : Derivatives with electron-withdrawing groups (e.g., –CF₃) exhibit longer half-lives in vivo compared to methyl-substituted analogs, conflicting with in vitro CYP450 inhibition assays .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

Key SAR insights include:

- Lipophilicity : LogP values >2.5 (calculated via ChemDraw) correlate with enhanced BBB permeability.

- Hydrogen-bond donors : Reducing H-bond count (e.g., replacing –OH with –OCH₃) improves passive diffusion .

- Molecular weight : Derivatives under 500 Da show better CNS uptake in murine models .

Methodological Considerations

Q. What analytical techniques resolve data discrepancies in reaction byproduct identification?

- LC-MS/MS : Detects low-abundance intermediates (e.g., de-Boc byproducts at m/z ~262.1) .

- X-ray crystallography : SHELX-based refinement (SHELXL) confirms stereochemistry and crystal packing effects .

- DSC/TGA : Thermal analysis identifies polymorphic forms affecting solubility .

Q. How do solvent polarity and pH influence the compound’s reactivity in downstream derivatization?

- Nucleophilic acyl substitution : Proceeds efficiently in DMF at pH 8–9 (controlled by NaHCO₃) .

- Acid-catalyzed deprotection : TFA in DCM (1:4 v/v) removes Boc with minimal side reactions .

Tables

Table 1. Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 1.44 (s, 9H, Boc), δ 4.10 (m, 1H, –OH), δ 6.95–7.10 (m, 3H, aryl) | |

| ¹³C NMR (100 MHz) | δ 28.3 (Boc CH₃), δ 80.1 (C–O), δ 154.9 (Boc C=O) | |

| HRMS (ESI+) | [M+H]⁺ = 362.2123 (calc. 362.2119) |

Table 2. Comparative Pharmacological Profiles of Piperidine Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。